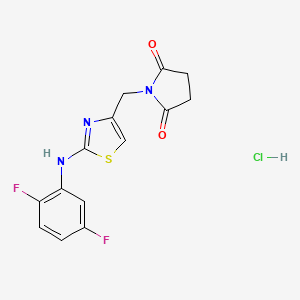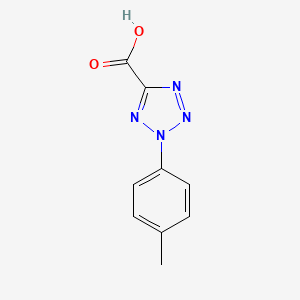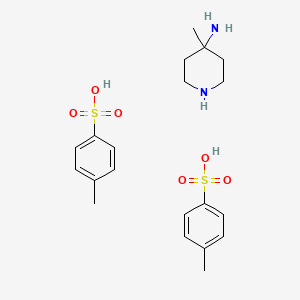![molecular formula C22H21N5O3S B2422336 2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251550-39-6](/img/structure/B2422336.png)
2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA, which can disrupt the function of cancer cells .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]pyrazines have been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of novel heterocycles, including derivatives similar to the mentioned compound, have been explored for their potential as insecticidal agents against certain pests such as the cotton leafworm, Spodoptera littoralis. The study involved creating various heterocycles to assess their insecticidal properties, indicating a broad application in pest management and agricultural sciences (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
- Research into triazolo and thiadiazole derivatives has uncovered significant antimicrobial and antifungal activities. These compounds, which share a core structural similarity with the specified chemical, have shown promise in combating microbial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Another study reported the synthesis of novel pyrazoline and pyrazole derivatives exhibiting potent antibacterial and antifungal activities, which could contribute to the development of new therapeutic agents (Hassan et al., 2013).
Anticancer and Antitumor Properties
- A study on the synthesis and characterization of novel pyrido and thiazolo derivatives found these compounds to have notable antimicrobial activity, suggesting their utility in creating new treatments for microbial infections and possibly in cancer research (El‐Kazak & Ibrahim, 2013). Furthermore, triazolo[4,3-a]pyrazin derivatives have been identified as versatile scaffolds for designing potent adenosine human receptor antagonists, highlighting their significance in neuroscience and pharmacology, especially in relation to Parkinson's disease models (Falsini et al., 2017).
Chemical Modification and Biological Potential
- The structural modification and evaluation of these compounds' biological activities have been studied, indicating their potential in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors. This includes research into their role as antifungal agents and their interaction with biological targets such as the 14-α-demethylase lanosterol, providing insights into their pharmacological potential (Fedotov et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-15-6-4-5-7-18(15)31-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-16-8-10-17(30-2)11-9-16/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZYTRZCUEHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)
![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)



![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)

